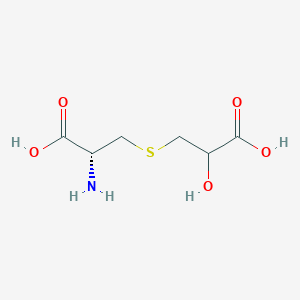

S-(2-Carboxy-2-hydroxyethyl)-L-cysteine

Description

Structure

3D Structure

Properties

CAS No. |

29529-32-6 |

|---|---|

Molecular Formula |

C6H11NO5S |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-carboxy-2-hydroxyethyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C6H11NO5S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4,8H,1-2,7H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 |

InChI Key |

NEEMKAOBPAKGRO-WUCPZUCCSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SCC(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)N)SCC(C(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of S 2 Carboxy 2 Hydroxyethyl L Cysteine and Its Structural Analogs

Enzymatic Pathways Leading to Cysteine S-Conjugates

Cysteine S-conjugates are formed through enzymatic pathways that attach a sulfur-containing cysteine molecule to another chemical moiety. A primary route for the formation of many xenobiotic S-conjugates is the mercapturate pathway. nih.govresearchgate.net This pathway begins with the conjugation of an electrophilic compound with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.gov The resulting glutathione S-conjugate is subsequently metabolized in a stepwise manner. First, the glutamate (B1630785) residue is removed by γ-glutamyltransferase (GGT), followed by the cleavage of the glycine (B1666218) residue by dipeptidases, yielding the cysteine S-conjugate. nih.gov This conjugate can then be N-acetylated to form a mercapturic acid, which is typically more water-soluble and readily excreted. nih.govresearchgate.net

| Enzyme | Function | Reference |

|---|---|---|

| Glutathione S-transferases (GSTs) | Catalyze the initial conjugation of electrophiles with glutathione (GSH). | nih.gov |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione S-conjugate. | nih.gov |

| Dipeptidases | Cleave the glycine residue to form the cysteine S-conjugate. | nih.gov |

| N-Acetyltransferases | Catalyze the N-acetylation of the cysteine S-conjugate to form a mercapturate. | nih.gov |

The formation of the thioether bond (C-S) in cysteine S-conjugates is a critical step governed by fundamental chemical principles. The sulfur atom in the thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). youtube.com This allows it to attack electrophilic carbon centers, leading to the formation of a stable thioether linkage.

Common mechanisms for thioether bond formation include:

Michael Addition: Thiol groups readily react with α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Nucleophilic Substitution (SN2/SNAr): The thiolate anion can displace a leaving group from an alkyl halide (SN2) or an activated aryl halide (SNAr) to form the thioether bond. acsgcipr.org

Radical-Mediated Reactions: Some enzymatic systems, such as those involving radical S-adenosylmethionine (SAM) enzymes, utilize radical mechanisms to generate thioether cross-links within peptides. nih.gov

In the context of the mercapturate pathway, GSTs facilitate the nucleophilic attack of the sulfur atom of glutathione on a wide range of electrophilic substrates. nih.gov

L-cysteine is a fundamental building block in the biosynthesis of S-conjugates and their analogs. wikipedia.org Its primary role is as a constituent of glutathione (γ-glutamyl-cysteinyl-glycine), the tripeptide that initiates the mercapturate pathway. nih.gov The entire cysteine moiety of the final S-conjugate is derived from the glutathione molecule.

Furthermore, L-cysteine itself can be a direct precursor in certain metabolic pathways. wikipedia.org Through transamination catalyzed by cysteine transaminase, L-cysteine is converted to 3-mercaptopyruvate (B1229277). wikipedia.org This intermediate is a key branching point in sulfur amino acid metabolism and a direct precursor for the biosynthesis of the disulfide analog S-(2-Hydroxy-2-carboxyethylthio)-L-cysteine. nih.govnih.gov Dietary supplementation with L-cysteine has been shown to increase the urinary excretion of this disulfide, highlighting its direct precursor role. nih.govnih.gov

Biosynthesis of Related Disulfide Analogs: S-(2-Hydroxy-2-carboxyethylthio)-L-cysteine (3-Mercaptolactate-Cysteine Disulfide)

S-(2-Hydroxy-2-carboxyethylthio)-L-cysteine, also known as 3-mercaptolactate-cysteine disulfide, is a mixed disulfide found in urine and is particularly elevated in individuals with mercaptolactate-cysteine disulfiduria, a rare inherited disorder of sulfur metabolism. nih.govhmdb.ca Its biosynthesis involves the interaction of intermediates from the transamination pathway of cysteine metabolism. nih.gov

The primary precursor for the biosynthesis of 3-mercaptolactate-cysteine disulfide is 3-mercaptopyruvate (3-MP). nih.gov 3-MP is generated from the transamination of L-cysteine. wikipedia.org Once formed, 3-MP can follow two distinct metabolic routes that lead to the components of the final disulfide product. A portion of the 3-mercaptopyruvate is reduced to form 3-mercaptolactate (3-ML). nih.gov Concurrently, another portion of 3-mercaptopyruvate undergoes transamination to yield L-cysteine. nih.gov The mixed disulfide, 3-mercaptolactate-cysteine disulfide, is then formed from these two products: 3-mercaptolactate and L-cysteine. nih.gov

Studies using rat heart homogenate have provided insight into the specific enzymatic steps involved in this pathway. nih.gov The incubation of 3-mercaptopyruvate with rat heart tissue resulted in the formation of 3-mercaptolactate-cysteine disulfide, L-cysteine, and 3-mercaptolactate. nih.gov

The key enzyme in the metabolism of 3-mercaptopyruvate is 3-mercaptopyruvate sulfurtransferase (MPST). nih.govhmdb.camdpi.com This enzyme catalyzes the desulfuration of 3-MP, producing pyruvate (B1213749) and an enzyme-bound persulfide. nih.gov While MPST is central to 3-MP metabolism, the formation of 3-mercaptolactate involves a reduction reaction, and the re-formation of cysteine from 3-MP involves a transamination. nih.gov The final step, the formation of the disulfide bond between 3-mercaptolactate and L-cysteine, likely occurs via an oxidation or disulfide exchange reaction, though the specific enzyme responsible for this final coupling in the heart has not been definitively identified.

| Precursor | Intermediate/Product | Metabolic Process | Reference |

|---|---|---|---|

| 3-Mercaptopyruvate | 3-Mercaptolactate | Reduction | nih.gov |

| L-Cysteine | Transamination | nih.gov | |

| 3-Mercaptolactate + L-Cysteine | S-(2-Hydroxy-2-carboxyethylthio)-L-cysteine | Disulfide Formation (Oxidative Coupling) | nih.gov |

Interplay with the Glutathione Pathway

The biosynthesis and metabolism of cysteine S-conjugates and their disulfide analogs are intricately linked to the glutathione pathway. As previously mentioned, the formation of many cysteine S-conjugates is a direct downstream consequence of the initial conjugation of electrophiles with glutathione, which is the first step of the mercapturate pathway. nih.gov

In the specific context of the biosynthesis of 3-mercaptolactate-cysteine disulfide in rat heart, experiments have shown that a peak corresponding to L-cysteine-glutathione disulfide is also produced during the incubation with 3-mercaptopyruvate. nih.gov This indicates a direct interaction between the intermediates of the 3-mercaptopyruvate pathway and the cellular glutathione pool. Glutathione can form mixed disulfides with free cysteine residues, a process that is part of cellular redox regulation. youtube.com The formation of L-cysteine-glutathione disulfide suggests that the L-cysteine generated from 3-mercaptopyruvate can readily react with oxidized glutathione (GSSG) or participate in other thiol-disulfide exchange reactions within the cell, linking this specific biosynthetic route to the broader glutathione redox system. nih.gov

Formation of Glutathione S-Conjugates (conceptual)

The initial and pivotal step in the metabolism of a wide array of electrophilic compounds is their conjugation with glutathione (GSH). pharmacy180.com This reaction is a significant detoxification mechanism, protecting vital cellular components from potentially harmful substances. pharmacy180.comtandfonline.com Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, possesses a highly reactive nucleophilic thiol (-SH) group, giving it a strong affinity for electrophilic molecules. pharmacy180.com

The conjugation process is typically catalyzed by a family of enzymes known as glutathione S-transferases (GSTs), although it can sometimes occur spontaneously. researchgate.net This enzymatic reaction forms a thioether bond between the sulfur atom of the cysteine residue within glutathione and the electrophilic center of the substrate, resulting in the formation of a glutathione S-conjugate. tandfonline.comnih.gov This initial conjugation marks the entry of the compound into the mercapturic acid pathway, a major route for the biotransformation and elimination of both foreign substances (xenobiotics) and endogenous compounds. tandfonline.comnih.gov

Subsequent Conversion to Mercapturic Acids (as a general pathway for S-conjugates)

Following the formation of the glutathione S-conjugate, the molecule undergoes a series of enzymatic cleavages to ultimately form a mercapturic acid (an N-acetyl-L-cysteine S-conjugate). tandfonline.comnih.govresearchgate.net This metabolic cascade, known as the mercapturic acid pathway, generally renders the original compound more water-soluble and easier to excrete. researchgate.netnih.gov

The process unfolds in several sequential steps:

Removal of Glutamate: The pathway is initiated by γ-glutamyltransferase (GGT), an enzyme that cleaves the γ-glutamyl bond, releasing the glutamic acid residue from the glutathione S-conjugate. tandfonline.comresearchgate.net This step yields a cysteinylglycine (B43971) S-conjugate. tandfonline.comnih.gov

Removal of Glycine: Next, the glycine moiety is removed from the cysteinylglycine S-conjugate. This hydrolysis is carried out by dipeptidases, such as cysteinylglycine dipeptidase. tandfonline.comresearchgate.net The resulting molecule is an L-cysteine S-conjugate. tandfonline.comnih.gov

N-Acetylation: In the final step, the L-cysteine S-conjugate is N-acetylated. nih.gov This reaction is catalyzed by cysteine S-conjugate N-acetyltransferase (NAT), which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine conjugate. tandfonline.comnih.govwikipedia.org The resulting S-substituted-N-acetyl-L-cysteine product is known as a mercapturic acid, which is typically polar and readily eliminated from the body, often via the kidneys. pharmacy180.comtandfonline.com

This entire pathway, from glutathione conjugation to the final mercapturic acid, is a crucial detoxification process for a multitude of compounds. nih.gov

Table 1: Key Enzymes in the Mercapturic Acid Pathway

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Glutathione S-Transferase (GST) | Catalyzes the initial conjugation of an electrophile with glutathione. | Electrophile + Glutathione | Glutathione S-conjugate |

| γ-Glutamyltransferase (GGT) | Removes the glutamate residue from the glutathione S-conjugate. | Glutathione S-conjugate | L-Cysteinylglycine S-conjugate |

| Dipeptidases | Cleave the glycine residue from the L-cysteinylglycine S-conjugate. | L-Cysteinylglycine S-conjugate | L-Cysteine S-conjugate |

Oxidative Metabolism and Derivative Formation

In addition to the mercapturic acid pathway, S-cysteine conjugates can undergo further metabolic transformations, notably through oxidation of the sulfur atom. These oxidative processes can lead to the formation of sulfoxide (B87167) and sulfone derivatives.

Formation of Sulfoxide and Sulfone Derivatives (as seen with β-CEC)

The sulfur atom in cysteine S-conjugates is susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and, subsequently, sulfones. nih.gov This is a recognized metabolic route for various S-alkyl cysteines. victoria.ac.nz

A pertinent example is the metabolism of S-(2-carboxyethyl)-L-cysteine (β-CEC), a non-proteinogenic amino acid found in some legume plants. nih.gov Its metabolism can result in the formation of S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO). nih.gov The synthesis of β-CECO can be achieved in the laboratory by oxidizing β-CEC with hydrogen peroxide, a process that yields two diastereomers of the sulfoxide. nih.gov This demonstrates the chemical feasibility of this metabolic step. While sulfoxides are a common product, further oxidation can occur to form sulfones. organic-chemistry.org The general pathway involves the oxidation of the sulfide (B99878) first to a sulfoxide and then to a sulfone, often utilizing oxidants like hydrogen peroxide. organic-chemistry.org

This oxidative pathway is not limited to β-CEC. For instance, the metabolism of other cysteine S-conjugates, such as S-(1,2-dichlorovinyl)-L-cysteine (DCVC), also involves the formation of a sulfoxide metabolite. nih.gov

Table 2: Oxidative Derivatives of S-Cysteine Conjugates

| Parent Compound | Oxidized Derivative(s) |

|---|---|

| S-(2-carboxyethyl)-L-cysteine (β-CEC) | S-(2-carboxyethyl)-L-cysteine sulfoxide (β-CECO) |

| S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | S-(1,2-dichlorovinyl)-L-cysteine sulfoxide |

N-Acetylation Processes (as seen with N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine, GAMA)

N-acetylation is the final and crucial step in the formation of mercapturic acids, as detailed previously. nih.gov This process is exemplified by the metabolism of acrylamide (B121943), a compound found in certain foods. Acrylamide is metabolized in the human body to various mercapturic acids, including N-acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) and its hydroxylated derivatives. smolecule.comnih.gov

One of the major oxidative metabolites of acrylamide is N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine, commonly known as GAMA. nih.gov Further investigation into human metabolism of acrylamide has also identified an isomer, N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-L-cysteine (iso-GAMA). nih.gov The formation of these compounds underscores the role of N-acetylation in processing cysteine S-conjugates that have undergone prior oxidative modifications. The excretion patterns of GAMA and iso-GAMA have been studied in human urine following exposure to acrylamide. nih.gov

The enzymes responsible for this acetylation step are N-acetyltransferases, with N-acetyltransferase 8 (NAT8) being identified as a key enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the cysteine amino group, producing the final mercapturic acid. nih.gov

Table 3: Examples of N-Acetylated Cysteine Conjugate Metabolites

| Compound Name | Abbreviation | Parent Compound (Pre-conjugation) |

|---|---|---|

| N-acetyl-S-(2-carbamoylethyl)-L-cysteine | AAMA | Acrylamide |

| N-acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine | GAMA | Acrylamide (via glycidamide) |

Structural Characterization and Advanced Analytical Methodologies for S 2 Carboxy 2 Hydroxyethyl L Cysteine

Spectroscopic Approaches for Structure Elucidation

Spectroscopic techniques are fundamental for determining the precise molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, functional groups, and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For S-(2-Carboxy-2-hydroxyethyl)-L-cysteine, both ¹H NMR and ¹³C NMR would provide critical data.

¹H NMR: This technique would be used to determine the number of different types of protons and their connectivity. Key proton signals (resonances) would be expected for the cysteine alpha-carbon proton (α-H), the two beta-carbon protons (β-H₂), and the protons on the S-linked side-chain. The unique proton attached to the carbon bearing both a hydroxyl and a carboxyl group would present a distinct chemical shift and coupling pattern, confirming its position.

¹³C NMR: This analysis would reveal the number of chemically distinct carbon atoms in the molecule. Expected signals would include those for the two carboxyl groups, the cysteine α- and β-carbons, and the carbons of the hydroxy-carboxy-ethyl side chain.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish direct proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of all signals and confirming the complete molecular structure.

Table 1: Anticipated Proton and Carbon Environments for NMR Analysis

| Molecular Moiety | Atom Type | Expected Number of Signals | Key Information Provided |

|---|---|---|---|

| Cysteine Backbone | ¹H | 2 | Chemical shifts for α-H and β-H₂ |

| Cysteine Backbone | ¹³C | 3 | Signals for α-C, β-C, and carboxyl C |

| Side-Chain | ¹H | 2 | Signals for S-CH₂ and HO-CH-COOH |

High-Resolution Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental formula of a compound with high accuracy. For this compound, HRMS would provide a precise mass measurement, allowing for the calculation of its exact elemental composition (C₇H₁₁NO₆S).

Furthermore, tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the parent ion. The resulting fragmentation pattern would offer structural confirmation by revealing characteristic neutral losses (e.g., loss of H₂O, CO₂) and fragment ions corresponding to the cysteine backbone and the substituted side-chain. This data is crucial for distinguishing it from structural isomers.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Table 2: Expected IR Absorption Bands for Functional Group Identification

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |

| N-H (Amine) | Stretching | 3400 - 3250 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

Chromatographic Separation and Quantification Techniques

Chromatographic methods are vital for isolating, identifying, and quantifying a target compound within a complex mixture, such as a biological sample or a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) would be the primary technique for the separation and quantification of this compound. Given its highly polar and zwitterionic nature, several HPLC modes could be employed:

Reversed-Phase (RP) HPLC: Separation on a nonpolar stationary phase (like C18) would likely require the use of an ion-pairing agent in the mobile phase to improve retention and peak shape.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds and uses a polar stationary phase with a high-organic-content mobile phase.

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge and would be effective due to the compound's two carboxyl groups and one amino group.

The choice of detector would depend on the application, with UV detection being possible if the molecule possesses a chromophore or, more commonly, coupling to a mass spectrometer.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Metabolite Profiling

For highly sensitive and selective detection, particularly at trace levels in complex biological matrices like plasma or urine, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.

This method combines the superior separation efficiency of UPLC (using smaller column particles) with the specificity of MS/MS. A specific precursor-to-product ion transition for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent selectivity, minimizing interference from other matrix components and allowing for precise quantification, making it ideal for metabolite profiling and pharmacokinetic studies.

Chiral Chromatography for Stereoisomer Resolution

The presence of multiple chiral centers in this compound necessitates the use of chiral chromatography for the effective resolution of its stereoisomers. While specific methods for this compound are not extensively documented, established principles of chiral separation for amino acid derivatives are directly applicable.

Common strategies involve either direct or indirect methods. Direct methods utilize a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times. For cysteine derivatives, CSPs based on cyclodextrins, macrocyclic glycopeptides (such as teicoplanin and vancomycin), and ligand-exchange chromatography with chiral ligands have proven effective. researchgate.net

Indirect methods involve the derivatization of the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral stationary phase. Reagents like o-phthalaldehyde (B127526) (OPA) in conjunction with a chiral thiol are frequently used for the pre-column derivatization of amino acids, creating highly fluorescent isoindole derivatives that are readily separable and detectable. researchgate.net For instance, novel reagents like N-R-mandelyl-L-cysteine have been shown to provide high resolution for α-amino acid enantiomers. researchgate.net

The choice of method depends on the specific stereoisomers to be separated, the required sensitivity, and the complexity of the sample matrix. Method development would involve screening various CSPs and mobile phase compositions or evaluating different derivatization reagents to achieve optimal separation.

Table 1: Overview of Chiral Chromatography Approaches for Amino Acid Derivatives

| Approach | Principle | Common Stationary/Mobile Phases or Reagents | Advantages |

| Direct (Chiral Stationary Phase) | Formation of transient diastereomeric complexes between the analyte and the CSP. | Cyclodextrins, Macrocyclic Glycopeptides (e.g., CHIROBIOTIC™ phases), Ligand-Exchange Phases (e.g., with copper complexes). researchgate.net | No derivatization required, reducing sample preparation time. |

| Indirect (Chiral Derivatization) | Formation of stable diastereomers with a chiral derivatizing agent, followed by separation on an achiral phase. | o-Phthalaldehyde (OPA) with chiral thiols (e.g., N-acetyl-L-cysteine, N-R-mandelyl-L-cysteine). researchgate.net | Can enhance detection sensitivity (e.g., fluorescence) and chromatographic performance. |

Solid-State Structural Analysis

The three-dimensional arrangement of atoms in the solid state provides invaluable information about molecular conformation, intermolecular interactions, and crystal packing.

While the crystal structure of this compound has not been specifically reported, detailed X-ray diffraction studies have been conducted on the closely related, non-hydroxylated analogue, S-(2-Carboxyethyl)-L-cysteine (β-CEC), and its sulfoxide (B87167) (β-CECO). nih.govnih.gov These studies serve as an excellent proxy for understanding the likely structural features of the hydroxylated compound.

In the solid state, β-CEC exists as a zwitterion, with a deprotonated α-carboxylic group and protonated α-amino and ε-carboxylic groups. nih.gov This charge distribution is a common feature for amino acids. The conformation of the cysteine portion of β-CEC shows a high degree of similarity to that of S-carboxymethyl-L-cysteine (carbocisteine), another related S-conjugate. nih.gov This suggests that the core cysteine scaffold maintains a preferred conformation.

Oxidation of the sulfur atom in β-CEC leads to the formation of two diastereomeric sulfoxides, (4R)-β-CECO and (4S)-β-CECO, which have been separated and structurally characterized by X-ray diffraction. nih.gov The conformation of (4S)-β-CECO closely resembles that of its carbocisteine (B549337) sulfoxide analogue. nih.gov However, the (4R)-β-CECO epimer adopts a different conformation stabilized by a bifurcated hydrogen bond. nih.gov

These findings highlight that the stereochemistry at the sulfur atom significantly influences the molecular conformation and the network of intermolecular hydrogen bonds within the crystal lattice. It is reasonable to infer that this compound would also exist as a zwitterion in the solid state and that the additional hydroxyl group would actively participate in an extensive hydrogen-bonding network, further influencing its crystal packing.

Table 2: Crystallographic Data for the Related Compound S-(2-Carboxyethyl)-L-cysteine (β-CEC) Note: This data is for the non-hydroxylated analogue and is provided for comparative purposes.

| Parameter | S-(2-Carboxyethyl)-L-cysteine (β-CEC) |

| Molecular Formula | C6H11NO4S |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Key Structural Features | Zwitterionic form, intramolecular hydrogen bonding. nih.gov |

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful means to investigate the structural and dynamic properties of molecules at an atomic level, complementing experimental data.

Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to map the energy landscape that governs the transitions between them. For flexible molecules like this compound, this involves exploring the potential energy surface by systematically rotating the single bonds.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to optimize the geometries of different conformers and to calculate their relative energies. Such studies on cysteine derivatives have shown that conformational preferences are dictated by a combination of hyperconjugative and steric effects, rather than solely by intramolecular hydrogen bonding. nih.gov The inclusion of implicit solvent models is crucial for accurately predicting conformational stabilities in solution.

By mapping the energy as a function of key dihedral angles, a Ramachandran-like plot for the flexible side chain can be constructed, revealing the most probable conformations and the energy barriers for interconversion.

Computational chemistry is also instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. Once the geometries of the stable conformers are obtained, their spectroscopic parameters can be calculated.

For instance, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be computed and compared with experimental data to validate the predicted conformational populations in solution. Similarly, vibrational frequencies can be calculated to aid in the assignment of peaks in Infrared (IR) and Raman spectra. The crystallographic data of related compounds, such as (2R)-S-(2,5-dihydroxyphenyl)cysteine, have been used to rationalize their spectroscopic properties. nih.gov

While conformational analysis provides a static picture of low-energy structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of a molecule in a given environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the system to be followed over time.

Biochemical Roles and Physiological Implications of S 2 Carboxy 2 Hydroxyethyl L Cysteine Analogs

Modulation of Enzymatic Activities

The structure of S-substituted cysteine analogs enables them to interact with various enzymes, sometimes acting as substrates and other times as inhibitors, thereby modulating critical metabolic pathways.

S-substituted cysteine compounds have demonstrated the ability to inhibit certain enzymes involved in cysteine metabolism and other pathways. For instance, the analog S-(2-Carboxyethyl)-L-cysteine (β-CEC) has been shown to inhibit mammalian cystathionine (B15957) γ-lyase, an enzyme involved in the production of endogenous hydrogen sulfide (B99878) (H₂S). Furthermore, various cysteine derivatives have been synthesized and studied as a novel class of inhibitors for enzymes like carboxypeptidase A. nih.gov In these cases, the specific chemical groups attached to the sulfur atom of cysteine are crucial for the inhibitory activity. nih.gov

The target compound, S-(2-Carboxy-2-hydroxyethyl)-L-cysteine, also known as 3-mercaptolactate-cysteine disulfide, is biochemically linked to the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). hmdb.cawikipedia.org The presence of this disulfide in urine is a key indicator of mercaptolactate-cysteine disulfiduria, a rare metabolic disorder characterized by the reduced activity of the MST enzyme. hmdb.canih.gov While this indicates a metabolic relationship, the direct role of the compound as a substrate or inhibitor for MST or other cysteine-modifying enzymes requires further detailed investigation. The inhibition of cysteine synthase CysM in Mycobacterium tuberculosis by synthetic analogs highlights the potential for developing targeted enzyme inhibitors based on cysteine S-conjugate structures. acs.org

| Cysteine Analog | Target Enzyme | Observed Effect | Reference |

|---|---|---|---|

| S-(2-Carboxyethyl)-L-cysteine (β-CEC) | Cystathionine γ-lyase | Inhibition | nih.gov |

| Synthetic D-Cys Derivatives | Carboxypeptidase A | Inhibition | nih.gov |

| This compound | 3-Mercaptopyruvate sulfurtransferase (MST) | Metabolically associated with enzyme deficiency | hmdb.cawikipedia.org |

Participation in Cellular Stress Response Pathways

Cells have evolved intricate signaling networks to respond to various forms of stress, including oxidative and nutrient stress. Cysteine analogs like β-CEC have been found to actively participate in these pathways, helping to orchestrate a protective cellular response.

A key cellular defense mechanism against oxidative stress is the Keap1-Nrf2 signaling pathway. researchgate.netnih.gov The transcription factor Nrf2 is a master regulator of genes encoding antioxidant and detoxification proteins. nih.gov Under normal conditions, Nrf2 is kept at low levels by its repressor protein, Keap1, which facilitates its degradation. researchgate.netnih.gov

Studies on renal tubular epithelial cells have shown that β-CEC can activate the Nrf2 antioxidant pathway. nih.govnih.gov This activation is thought to occur through a mechanism similar to that of other electrophilic compounds. The cysteine-rich Keap1 protein acts as a sensor for oxidative stress. researchgate.net Molecules like β-CEC can modify specific reactive cysteine residues on Keap1. researchgate.netnih.gov This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2 and target it for degradation. nih.gov Consequently, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and activates the transcription of cytoprotective genes, thereby enhancing the cell's antioxidant capacity. nih.govnih.gov This action suggests that β-CEC can act as a mild activator of these protective pathways. nih.gov

In addition to oxidative stress, cells also respond to imbalances in amino acid levels through specific signaling pathways. nih.govresearchgate.net Research has demonstrated that β-CEC can induce amino acid stress signaling in renal tubular epithelial cells. nih.govnih.gov This response is distinct from its effect on the Nrf2 pathway and is not triggered by its oxidized form, S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167) (β-CECO). nih.gov

Interplay with Redox Homeostasis

Redox homeostasis is the maintenance of a stable balance between oxidants and antioxidants within a cell. frontiersin.org The thiol group of cysteine makes it a central player in cellular redox regulation, and its S-conjugated derivatives share some of these properties. nih.gov

Cysteine S-conjugates, including β-CEC, exhibit direct antioxidant activities. nih.gov The therapeutic activity of its close homolog, S-carboxymethyl-L-cysteine (carbocisteine), is attributed in part to its antioxidant mechanisms. nih.gov In laboratory models, β-CEC has demonstrated the ability to act as an antioxidant in a copper-dependent oxidative DNA degradation assay. nih.gov This antioxidant capacity stems from the ability of the sulfur atom to participate in redox reactions, neutralizing reactive oxygen species (ROS) and protecting cellular components from oxidative damage. acs.orgnih.gov The thiol group in cysteine and its derivatives can be reversibly oxidized and reduced, allowing them to function as effective redox buffers and radical scavengers. frontiersin.org This direct chemical reactivity complements their ability to activate endogenous antioxidant systems like the Nrf2 pathway, providing a two-pronged defense against oxidative stress. nih.govnih.gov

| Pathway/Process | Effect of β-CEC | Key Findings | Reference |

|---|---|---|---|

| Nrf2 Antioxidant Pathway | Activation | Activates the pathway in renal tubular epithelial cells, similar to carbocisteine (B549337). | nih.govnih.gov |

| Amino Acid Stress Signaling | Induction | Induces stress signaling, which can be moderated by other amino acids. | nih.gov |

| Redox Homeostasis | Antioxidant Activity | Acts as an antioxidant in a copper-dependent oxidative DNA degradation assay. | nih.gov |

Role in Oxidative Damage Mitigation (as exemplified by β-CEC)

The analog S-(2-carboxyethyl)-L-cysteine (β-CEC), a naturally occurring non-proteinogenic amino acid found in various legume plants, demonstrates significant potential in mitigating oxidative damage. nih.govmdpi.com Its structure is homologous to S-carboxymethyl-l-cysteine (carbocisteine), a clinically used antioxidant drug. nih.govnih.gov Research has highlighted several mechanisms through which β-CEC exerts its protective effects.

In vitro studies on renal tubular epithelial cells revealed that β-CEC is not acutely cytotoxic. nih.gov Instead, it functions as a mild activator of cytoprotective pathways, most notably the antioxidant Nrf2 pathway. nih.govnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by β-CEC suggests a role in upregulating the expression of antioxidant and detoxification enzymes.

Furthermore, β-CEC has shown direct antioxidant activity in a copper-dependent oxidative DNA degradation assay. nih.govnih.gov It also inhibited cytotoxic stress induced by specific chemical agents, including cisplatin, oxaliplatin, and CuO nanoparticles. nih.govnih.gov While it can enhance the cytotoxic effects of some heavy metals like arsenic and cadmium, its protective capacity against platinum-based drugs and copper-induced cytotoxicity is notable. nih.govnih.gov These findings underscore the potential of β-CEC as a protector against specific forms of oxidative damage. nih.gov

Interactive Table: Research Findings on β-CEC and Oxidative Stress

| Experimental Model | Key Finding | Implication |

|---|---|---|

| Renal Tubular Epithelial Cells (RTECs) | Activation of the antioxidant Nrf2 pathway. nih.gov | Upregulation of cellular antioxidant defenses. |

| Copper-dependent DNA degradation assay | Acted as an antioxidant. nih.gov | Direct scavenging or chelating activity. |

| RTECs treated with cytotoxic agents | Inhibited stress from cisplatin, oxaliplatin, CuO nanoparticles. nih.gov | Protective effect against specific xenobiotic-induced damage. |

Biological Function in Specific Organ Systems (referencing findings for disulfide analog)

Cardiovascular System Metabolism (e.g., rat heart biosynthesis of disulfide)

The disulfide analog of this compound, known as S-(2-hydroxy-2-carboxyethylthio)-L-cysteine or 3-mercaptolactate-cysteine disulfide, has been identified and studied within the cardiovascular system. Research on rat heart homogenates has demonstrated the myocardium's capacity to synthesize this compound. nih.gov

The biosynthesis pathway in the rat heart involves the metabolism of 3-mercaptopyruvate. nih.gov Incubation of rat heart homogenate with 3-mercaptopyruvate leads to the formation of S-(2-hydroxy-2-carboxy-ethylthio)-L-cysteine. nih.gov The process involves two key conversions of the initial substrate: a portion of 3-mercaptopyruvate is converted to L-cysteine via transamination, while another portion is reduced to form 3-mercaptolactate. nih.gov The disulfide, S-(2-hydroxy-2-carboxy-ethylthio)-L-cysteine, is subsequently formed from these two products. nih.gov This metabolic activity highlights a specific biochemical role for cysteine analogs within cardiac tissue. nih.gov The presence of this biosynthetic pathway suggests that such compounds may play a role in the normal metabolic and redox processes of the heart. nih.govnih.gov

Table: Compounds in Rat Heart Biosynthesis of S-(2-hydroxy-2-carboxyethylthio)-L-cysteine

| Compound | Role in Pathway |

|---|---|

| 3-Mercaptopyruvate | Initial Substrate |

| L-cysteine | Intermediate Product (via transamination) |

| 3-Mercaptolactate | Intermediate Product (via reduction) |

| S-(2-hydroxy-2-carboxy-ethylthio)-L-cysteine | Final Product |

| Glutamate (B1630785) | Concomitantly decreased during the reaction |

| Aspartate | Concomitantly decreased during the reaction |

Advanced Research Applications and Methodological Considerations

Synthesis Strategies for S-(2-Carboxy-2-hydroxyethyl)-L-cysteine and its Analogs

The chemical synthesis of this compound and its analogs is fundamental for producing analytical standards, reference materials for toxicological studies, and probes for metabolic research. Key strategies focus on achieving high purity, stereochemical control, and the incorporation of isotopic labels.

The synthesis of this compound presents a stereochemical challenge due to the multiple chiral centers in the molecule. A common foundational strategy for analogous compounds, such as S-(2-Carboxyethyl)-L-cysteine, involves the Michael addition of L-cysteine to an α,β-unsaturated carboxylic acid like acrylic acid. mdpi.comnih.gov

For this compound, this approach would be modified by starting with a hydroxylated α,β-unsaturated dicarboxylic acid. The stereochemistry of the final product is dependent on the configuration of the L-cysteine starting material and the stereocontrol exerted during the addition and subsequent reactions. For instance, the oxidation of the related compound S-(2-carboxyethyl)-l-cysteine with hydrogen peroxide results in the formation of two diastereomers due to the creation of a new chiral center at the sulfur atom, yielding a 1:1 mixture of epimers. mdpi.comnih.gov Achieving stereoselectivity for the hydroxyl group on the ethyl chain would require the use of stereospecific reagents or chiral catalysts to direct the reaction pathway.

| Starting Materials | Reaction Type | Key Considerations | Example Product Analog |

| L-cysteine, Acrylic acid | Michael Addition | Control of pH, temperature | S-(2-Carboxyethyl)-L-cysteine mdpi.comnih.gov |

| L-cystine, Sodium, Chloroacetic acid | Reduction followed by Nucleophilic Substitution | Exclusion of air, use of reducing agent | S-carboxymethyl-L-cysteine google.com |

| S-(2-carboxyethyl)-l-cysteine, H2O2 | Oxidation | Formation of diastereomeric sulfoxides mdpi.comnih.gov | S-(2-carboxyethyl)-l-cysteine sulfoxide (B87167) mdpi.comnih.gov |

This table illustrates common synthesis strategies for compounds analogous to this compound, providing a basis for developing its stereoselective synthesis.

Isotopic labeling is an indispensable tool for tracing the metabolic fate of this compound in biological systems. Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are incorporated into the molecule to distinguish it from its endogenous, unlabeled counterparts. nih.govnih.gov This allows for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

The process involves using isotopically labeled precursors in the chemical synthesis. For example, ¹³C-labeled L-cysteine or a labeled electrophile could be used. These labeled compounds serve as tracers in in vitro or in vivo experiments to elucidate metabolic pathways, determine rates of formation and excretion, and identify downstream metabolites. mdpi.com The use of isotope-labeled analogs as internal standards in quantitative assays, such as isotope-dilution HPLC-MS/MS, is critical for correcting sample variability and achieving high accuracy and precision. nih.gov

Development of Bioanalytical Assays

Sensitive and specific bioanalytical assays are essential for detecting and quantifying this compound in complex biological samples like urine and plasma. These methods are crucial for biomarker discovery and human exposure assessment. nih.gov

Targeted quantitation aims to measure the exact concentration of a known analyte. For mercapturic acids, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers high sensitivity and selectivity. A typical workflow involves:

Sample Preparation : Extraction of the analyte from the biological matrix, often using solid-phase extraction (SPE). nih.gov

Chromatographic Separation : Separation of the target analyte from other matrix components using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.govnih.gov

Mass Spectrometric Detection : Ionization of the analyte and detection using a mass spectrometer, often a triple quadrupole instrument, which allows for specific fragmentation patterns (Selected Reaction Monitoring, SRM) to be monitored for unambiguous identification and quantification.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction recovery. nih.gov

| Parameter | Methodology | Purpose | Reference Example |

| Technique | Isotope-Dilution HPLC-MS/MS | High sensitivity and specificity for quantitation | Analysis of N-acetyl-S-(2-hydroxyethyl)-L-cysteine nih.gov |

| Sample Prep | Solid-Phase Extraction (SPE) | Analyte purification and concentration | Strong anion-exchange SPE for mercapturic acids nih.gov |

| Separation | UPLC/HPLC | Separation from interfering matrix components | Reverse-phase or HILIC columns youtube.com |

| Detection | Tandem Mass Spectrometry (MS/MS) | Specific detection based on mass-to-charge ratio and fragmentation | Triple quadrupole or Q-TOF instruments nih.govnih.gov |

This table summarizes the key components of a targeted bioanalytical assay for quantifying mercapturic acids in biological samples.

Untargeted metabolomics provides a comprehensive snapshot of all measurable small molecules in a biological sample, making it a powerful tool for discovering novel biomarkers and understanding metabolic responses to xenobiotic exposure. mdpi.comugr.es When applied to mercapturic acids, this approach can identify a wide range of metabolites without prior knowledge of their identity. nih.gov

High-resolution mass spectrometry (HR-MS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is typically used. nih.govmdpi.com The strategy involves searching the complex dataset for characteristic features of mercapturic acids, such as a common neutral loss of 129 Da, which corresponds to the N-acetyl-L-cysteine moiety. nih.gov More advanced workflows, like integrated library-guided analysis (ILGA), use curated libraries of known and predicted mercapturic acids to improve the annotation and identification of detected compounds. nih.govnih.gov

In Vitro and Ex Vivo Model Systems for Studying Biological Activity

To understand the biological significance of this compound, researchers utilize in vitro and ex vivo models. These systems allow for the investigation of cellular and tissue-level effects in a controlled environment.

In Vitro Models : These models use cultured cells to study specific biological activities. For instance, studies on the related compound S-(2-carboxyethyl)-L-cysteine have used renal tubular epithelial cells (RTECs) to evaluate cytotoxicity and the activation of cellular stress-response pathways, such as the Nrf2 antioxidant pathway. nih.govnih.gov Such cell lines can be equipped with reporter genes (e.g., luciferase or green fluorescent protein) linked to specific transcription factors to monitor the activation of various signaling pathways in real-time. nih.gov These models are valuable for assessing whether a metabolite is inert or possesses biological activity, such as inducing protective mechanisms or contributing to toxicity. nih.gov

Ex Vivo Models : These models utilize tissues or organs maintained outside the body in an artificial environment. For metabolic studies, urine samples collected from individuals administered a substance can be analyzed using techniques like ex vivo NMR spectroscopy to identify the full pattern of excreted metabolites. nih.gov This approach provides a direct window into the biotransformation processes occurring within the body.

| Model System | Description | Application | Key Findings for Analog Compounds |

| In Vitro | Renal Tubular Epithelial Cells (RTECs) nih.govnih.gov | Cell culture | Evaluation of cytotoxicity and activation of stress-responsive transcription factors. nih.gov |

| Ex Vivo | Human Urine Samples | Analysis of metabolites post-administration | Direct structural identification and quantification of renally excreted drug metabolites. nih.gov |

This table outlines model systems used to study the biological effects and metabolism of mercapturic acids and their analogs.

Cell Culture Models for Cellular Response Assays (e.g., renal tubular epithelial cells for β-CEC)

Cell culture models, specifically using renal tubular epithelial cells (RTECs), provide a fundamental platform for assessing the cellular responses to β-CEC. nih.gov In vitro studies are instrumental in dissecting the molecular mechanisms engaged by this non-proteinogenic amino acid.

Research has shown that β-CEC is not acutely cytotoxic to RTECs. nih.gov However, it actively engages with cellular stress response pathways. A key finding is the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a major regulator of cytoprotective responses to oxidative and electrophilic stress. nih.gov This suggests that β-CEC may act as a mild activator of cytoprotective mechanisms. nih.gov

Furthermore, β-CEC has been observed to induce amino acid stress signaling in RTECs. nih.gov This response can be moderated by the presence of other amino acids such as cysteine, methionine, histidine, and tryptophan. nih.gov This indicates an interaction of β-CEC with cellular amino acid sensing and metabolism pathways.

Interestingly, the influence of β-CEC on the cytotoxicity of other substances is complex. It has been shown to enhance the cytotoxic effects of heavy metals like arsenic, cadmium, lead, and mercury. nih.gov Conversely, it inhibits the cytotoxic stress induced by platinum-based chemotherapy drugs, such as cisplatin and oxaliplatin, as well as by copper oxide nanoparticles. nih.gov This dual role suggests that β-CEC can modulate cellular defense mechanisms in a context-dependent manner. The protective effect against platinum drugs and copper-induced cytotoxicity highlights its potential antioxidant activity. nih.gov

Table 1: Cellular Responses of Renal Tubular Epithelial Cells (RTECs) to this compound (β-CEC)

| Cellular Response | Observation | Modulating Factors |

|---|---|---|

| Cytotoxicity | Not acutely cytotoxic | N/A |

| Cytoprotective Pathway Activation | Activates the antioxidant Nrf2 pathway | N/A |

| Amino Acid Stress Signaling | Induces amino acid stress signaling | Moderated by cysteine, methionine, histidine, and tryptophan |

| Modulation of Heavy Metal Cytotoxicity | Enhances the cytotoxic effects of arsenic, cadmium, lead, and mercury | N/A |

| Modulation of Drug/Nanoparticle Cytotoxicity | Inhibits cytotoxic stress from cisplatin, oxaliplatin, and CuO nanoparticles | N/A |

Isolated Organ Perfusion Systems

Isolated organ perfusion systems offer a sophisticated ex vivo model to study the effects of compounds like this compound at the organ level, bridging the gap between in vitro cell culture and in vivo animal studies. The isolated perfused kidney model is particularly relevant for investigating the renal handling and potential nephrotoxicity of β-CEC and its metabolites. nih.govresearchgate.net

This methodology involves surgically isolating a kidney and maintaining its viability by perfusing it with a specially formulated, oxygenated physiological solution. nih.govresearchgate.net This setup allows for the precise control of perfusate composition, flow rate, and pressure, enabling detailed studies of renal function in a controlled environment. nih.gov Key physiological parameters such as glomerular filtration rate (GFR), tubular reabsorption and secretion, and renal metabolism can be monitored in real-time. nih.govresearchgate.net

For a compound like β-CEC, an isolated perfused kidney system could be employed to:

Investigate Renal Transport: Determine the mechanisms of uptake, metabolism, and excretion of β-CEC by the kidney. nih.gov Studies on other amino acids and cysteine conjugates have successfully used this model to quantify net uptake or release and assess fractional excretion. nih.govnih.gov

Assess Nephrotoxicity: Evaluate the direct toxic effects of β-CEC on renal tissue at various concentrations. nih.gov This is crucial as the metabolism of some cysteine conjugates by renal enzymes like β-lyase can produce reactive metabolites. nih.gov The model allows for the collection of urine and perfusate samples to analyze for biomarkers of kidney damage.

Study Metabolic Pathways: Characterize the metabolic fate of β-CEC within the kidney. nih.gov The controlled environment allows for the identification of metabolites produced by renal enzymes.

Evaluate Hemodynamic Effects: Assess the impact of β-CEC on renal blood flow and vascular resistance. nih.gov

Recent advancements in ex vivo normothermic perfusion have further enhanced the utility of this model, showing that metabolic profiling of the perfused kidney can reveal determinants of organ function, such as the metabolism of branched-chain amino acids. medrxiv.org While specific studies employing isolated organ perfusion to investigate this compound are not yet prevalent in the literature, the methodology holds significant promise for future research into the renal pathophysiology of this compound.

Future Research Trajectories and Knowledge Gaps

Elucidation of Comprehensive Metabolic Networks for S-(2-Carboxy-2-hydroxyethyl)-L-cysteine

A significant gap in the current understanding of this compound lies in the incomplete picture of its metabolic lifecycle. In mammalian systems, its formation has been linked to the metabolism of 3-mercaptopyruvate (B1229277) in cardiac tissue, where it is formed from L-cysteine and 3-mercaptolactate. nih.gov It is also recognized as a downstream metabolite resulting from exposure to industrial compounds like acrylonitrile (B1666552) and acrylamide (B121943), likely formed through a detoxification pathway involving glutathione (B108866). nih.gov

However, the complete metabolic network remains unmapped. Key unanswered questions include the identification of all precursor molecules, the full range of intermediates, and the ultimate catabolic fate of the compound. Future research must focus on tracing these pathways in various organisms and tissues to build a comprehensive metabolic map. This will require advanced metabolomic approaches to identify and quantify all related metabolites.

Table 1: Current Knowledge and Gaps in the Metabolic Pathway

| Metabolic Aspect | Known Information | Knowledge Gaps |

| Anabolism (Biosynthesis) | Formed from 3-mercaptopyruvate in rat heart tissue. nih.gov | Endogenous biosynthesis pathways in other tissues and organisms (e.g., plants, bacteria). Regulation of biosynthetic pathways. |

| Xenobiotic Metabolism | Identified as a metabolite of acrylonitrile and acrylamide. nih.gov | The precise enzymatic steps from glutathione conjugation to the final product. The role of gut microbiota in this conversion. |

| Catabolism (Degradation) | Information is currently lacking. | The breakdown products of this compound. The ultimate fate of its constituent parts (cysteine, carbon backbone). |

| Metabolic Regulation | Information is currently lacking. | Factors (dietary, environmental, genetic) that influence its endogenous levels. Feedback mechanisms controlling its synthesis and degradation. |

Identification and Characterization of Novel Enzymes Involved in its Biotransformation

While the biosynthesis of this compound from 3-mercaptopyruvate in rat heart homogenate is known to involve transamination and reduction steps, the specific enzymes responsible for its synthesis and degradation are yet to be identified and characterized. nih.gov Pinpointing these enzymatic catalysts is a critical next step.

Future research should employ techniques such as protein purification, affinity chromatography, and proteomics to isolate and identify the enzymes that bind to or act upon this compound and its precursors. Once identified, these enzymes need to be characterized kinetically to understand their efficiency, substrate specificity, and regulatory mechanisms. This knowledge is fundamental to understanding how the metabolic flux through this pathway is controlled.

Exploration of Unidentified Biological Roles in Diverse Organisms

The known biological activities of this compound are intriguing but limited. It is found naturally in high concentrations in certain legumes, such as those from the Acacia and Calliandra genera, where it is thought to be a precursor to insecticidal polysulfides. nih.gov In mammalian cell models, it has been shown to activate the antioxidant Nrf2 pathway and protect against cytotoxicity induced by certain heavy metals and chemotherapy agents. nih.govnih.gov Conversely, in rats, it has been observed to negatively affect protein utilization by potentially limiting the bioavailability of methionine. chemsrc.commedchemexpress.com

These findings suggest a range of potential roles, from chemical defense in plants to metabolic regulation and cellular protection in animals. A major area for future research is to expand the investigation into its biological roles across a wider array of organisms, including bacteria, fungi, and other plant and animal species. Exploring its function in different physiological and pathological contexts, such as oxidative stress, metabolic disorders, and toxicology, will be vital.

Table 2: Potential Research Areas for Biological Roles

| Organism/System | Potential Role to Investigate | Proposed Research Approach |

| Plants | Role in pest and pathogen resistance beyond being a polysulfide precursor. nih.gov Involvement in sulfur metabolism and storage. | Comparative metabolomics of resistant vs. susceptible plant lines. Gene knockout/overexpression studies of biosynthetic enzymes. |

| Mammals | Endogenous role in redox signaling and cytoprotection. nih.gov Impact on amino acid homeostasis and nutrient sensing. | In vivo studies using animal models with varying dietary intake. Analysis in disease models associated with oxidative stress. |

| Microorganisms | Utilization as a nutrient source (carbon, nitrogen, or sulfur). Role in inter-species signaling or competition. | Growth assays with the compound as a sole nutrient source. Co-culture experiments and analysis of microbial metabolomes. |

Comparative Biochemical Studies with Other S-Conjugated Amino Acids

Much of the functional insight into this compound has been derived from comparative studies with its close structural homolog, S-carboxymethyl-L-cysteine (carbocisteine). nih.govresearchgate.net These studies have revealed significant similarities in their antioxidant capabilities. nih.gov Such comparisons are powerful for generating hypotheses about function based on structure.

Future research should broaden this comparative approach to include a wider variety of naturally occurring and synthetic S-conjugated amino acids. This would help to establish clear structure-activity relationships. By systematically altering the S-substituent and comparing the biochemical and cellular effects, researchers can determine how chain length, charge, and functional groups influence biological activity. This could shed light on why this compound, specifically, is utilized by certain organisms and in particular metabolic contexts.

Development of Novel Analytical Probes and Detection Technologies

Progress in understanding the metabolic networks and biological roles of this compound is contingent on the availability of sensitive and specific analytical methods. Currently, its detection and quantification rely on conventional techniques like ion-exchange chromatography and, by extension from similar compounds, liquid chromatography-mass spectrometry (LC-MS). nih.govsemanticscholar.org

A key future trajectory is the development of novel analytical tools for its detection. This includes the creation of specific antibodies for immunoassays or the design of fluorescent probes that react selectively with the molecule. Such probes would enable real-time imaging and quantification of the compound within living cells and tissues, providing invaluable spatiotemporal information about its distribution and dynamics. Furthermore, advancing high-resolution mass spectrometry techniques will be crucial for tracing its metabolic fate using stable isotope labeling.

Q & A

Q. What are the established synthetic methodologies for S-(2-Carboxy-2-hydroxyethyl)-L-cysteine, and how can purity be optimized?

this compound is synthesized via nucleophilic substitution, where L-cysteine reacts with a halogenated carboxylic acid derivative, such as 2-bromo-2-hydroxypropionic acid, under alkaline conditions. The reaction typically employs a polar solvent (e.g., water or methanol) and requires pH control (~8–9) to ensure thiolate ion formation for optimal reactivity . Purification involves ion-exchange chromatography (e.g., DEAE-Sephadex A-25) or reverse-phase HPLC to isolate the product from byproducts like unreacted cysteine or oxidized derivatives . Yield optimization may require iterative adjustments of reaction time, temperature, and stoichiometric ratios.

Q. How should researchers assess the stability of this compound under varying experimental conditions?

Stability studies should evaluate:

- pH sensitivity : Test aqueous solutions across pH 2–10 to identify degradation thresholds.

- Thermal stability : Monitor decomposition via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) under controlled heating rates.

- Oxidative susceptibility : Expose the compound to reactive oxygen species (e.g., H₂O₂) and quantify degradation products using LC-MS .

Storage recommendations include inert atmospheres (N₂/Ar), low temperatures (–20°C), and desiccated environments to minimize hydrolysis or oxidation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the hydroxyethyl-carboxy group (e.g., δ ~3.5–4.0 ppm for CH₂ groups adjacent to sulfur) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₆H₁₁NO₄S, MW 193.22 g/mol) and detects impurities .

- Ion-Exchange Chromatography : Separates anionic derivatives using gradients of acetic acid or HCl .

- Gas-Liquid Chromatography (GLC) with Electron Capture Detection : Provides sensitive quantification at trace levels (e.g., in biological matrices) .

Advanced Research Questions

Q. How can researchers resolve analytical challenges in detecting this compound in complex biological samples?

The compound’s polar nature and low abundance in biological systems (e.g., lens tissue) necessitate derivatization for enhanced detectability. Methods include:

- Fluorometric tagging : Use 2,4-dinitrofluorobenzene to form UV-absorbing adducts for HPLC analysis .

- Isotope dilution mass spectrometry : Employ ¹³C/¹⁵N-labeled internal standards to correct for matrix effects .

- Capillary electrophoresis (CE) : Achieve high-resolution separation in micellar electrokinetic chromatography (MEKC) modes .

Q. What is the physiological significance of this compound in cataract formation?

The compound is a metabolite in lenticular glutathione pathways. Elevated levels correlate with redox imbalance, where impaired glutathione recycling leads to disulfide bond accumulation in crystallin proteins, causing lens opacification. Researchers should measure its concentration in lens homogenates using GLC or LC-MS and compare it with glutathione ratios to assess oxidative stress markers .

Q. How should contradictions in toxicity and stability data be addressed?

While safety data sheets (SDS) often report "no data available" for acute toxicity , conflicting evidence identifies skin sensitization risks (GHS Category 1, H317) . Mitigation strategies include:

- In silico toxicity prediction : Use QSAR models to estimate LD₅₀ and EC₃₀ values.

- Controlled in vitro assays : Test cytotoxicity in human keratinocyte (HaCaT) or corneal epithelial cell lines .

- Stability reevaluation : Conduct accelerated aging studies under ICH guidelines to identify degradation pathways .

Q. What enzymatic interactions or biochemical pathways involve this compound?

this compound may act as a substrate or inhibitor for cysteine dioxygenase (CDO) or γ-glutamyltransferase (GGT). Experimental approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.